72Xxd6GT83
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- involves several steps. The primary synthetic route includes the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent production of high-purity 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- include other pyridine derivatives and amides with similar structural features .
Uniqueness
What sets 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
147440-36-6 |
---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
3-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)-N-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-10-13(17(22)18-11(12)2)8-9-16(21)19-14-6-4-5-7-15(14)20/h4-7,10,20H,3,8-9H2,1-2H3,(H,18,22)(H,19,21) |
InChI-Schlüssel |
PHBOMRBJHZFDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1)CCC(=O)NC2=CC=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.